(3,5-Dichlorophenyl)trimethylsilane

Description

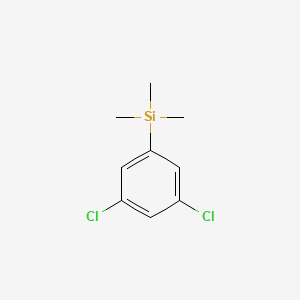

(3,5-Dichlorophenyl)trimethylsilane (CAS: 81500-90-5) is an organosilicon compound with the molecular formula C₉H₁₂Cl₂Si and a molar mass of 219.18 g/mol . Its structure features a trimethylsilyl group (-Si(CH₃)₃) attached to a 3,5-dichlorophenyl ring. The dichlorophenyl moiety introduces electron-withdrawing effects, while the trimethylsilyl group enhances lipophilicity and stability. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its ability to act as a protective group or directing moiety in cross-coupling reactions .

Properties

Molecular Formula |

C9H12Cl2Si |

|---|---|

Molecular Weight |

219.18 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12Cl2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |

InChI Key |

JKNUZOSJRLIONU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichlorophenyl)trimethylsilane typically involves the reaction of 3,5-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

3,5−Dichlorophenylmagnesium bromide+Trimethylchlorosilane→(3,5−Dichlorophenyl)trimethylsilane+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with stringent control over moisture and temperature to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrosilylation Reactions: The trimethylsilyl group can participate in hydrosilylation reactions, adding across double or triple bonds in the presence of catalysts.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are often used, with reactions conducted under an inert atmosphere to prevent oxidation.

Major Products:

Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

Hydrosilylation Reactions: Products include silylated alkanes or alkenes, depending on the starting materials.

Scientific Research Applications

(3,5-Dichlorophenyl)trimethylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.

Industry: It is used in the production of specialty chemicals, including materials for electronics and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)trimethylsilane in chemical reactions involves the reactivity of the trimethylsilyl group and the electron-withdrawing effects of the chlorine atoms. The trimethylsilyl group can stabilize reaction intermediates through hyperconjugation, while the chlorine atoms can influence the reactivity of the phenyl ring by inductive and resonance effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3,5-dichlorophenyl)trimethylsilane with four analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 81500-90-5 | C₉H₁₂Cl₂Si | 219.18 | Trimethylsilyl + 3,5-dichlorophenyl |

| [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane | 351865-83-3 | C₁₁H₁₂Cl₂Si | 243.21 | Ethynyl spacer + trimethylsilyl |

| (Trifluoromethyl)trimethylsilane | 81290-20-2 | C₄H₉F₃Si | 142.20 | Trifluoromethyl group + trimethylsilyl |

| Trichloro(3,5-dichlorophenyl)silane | 215942-92-0 | C₆H₃Cl₅Si | 280.44 | Trichlorosilyl + 3,5-dichlorophenyl |

Key Observations :

- Ethynyl Variant ([2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane): The addition of an ethynyl group increases molecular weight by 24.03 g/mol compared to the parent compound.

- Trifluoromethyl Analog : With a smaller molecular weight (142.20 g/mol), this compound’s trifluoromethyl group enhances electrophilicity, favoring fluorination reactions or agrochemical synthesis .

- Trichloro Derivative : The trichlorosilyl group replaces methyl groups, increasing chlorine content and reactivity (e.g., in surface functionalization), but also raising toxicity concerns .

Biological Activity

(3,5-Dichlorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilane group attached to a phenyl ring with two chlorine substituents at the 3 and 5 positions. This unique structure imparts specific chemical properties that influence its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound's molecular formula is , with a molecular weight of approximately 208.76 g/mol. The trimethylsilyl group enhances nucleophilic attack at adjacent electrophilic centers, while the dichlorophenyl moiety contributes to its reactivity and potential applications in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The trimethylsilyl group serves as a protecting group, stabilizing the compound during reactions. The dichlorophenyl structure allows for further functionalization, enabling the compound to participate in diverse chemical reactions that can lead to biologically active derivatives .

Biological Activity and Applications

Research has shown that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from recent studies:

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of organosilicon compounds. For instance, derivatives of this compound have demonstrated significant activity against various bacterial strains, suggesting its utility as a potential antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Properties

The compound has also been explored for its anticancer properties. A study evaluating its effect on cancer cell lines revealed that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against resistant bacterial strains. The results indicated that modifications at the silicon center significantly enhanced antimicrobial activity .

- Anticancer Activity Investigation : Another research article focused on the effects of this compound on human cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found that the compound significantly increased apoptotic cell populations compared to controls .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how structural modifications impact biological activity. Key findings include:

- Chlorine Substitution : The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring enhances both antimicrobial and anticancer activities.

- Trimethylsilyl Group : This group not only stabilizes the molecule but also facilitates interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.